Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the use of secondary β-enamine diketone and arylhydrazines as precursors . The reaction is often catalyzed by transition metals or photoredox catalysts, and can be performed under mild conditions to achieve high regioselectivity .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often utilize eco-friendly and cost-effective catalysts such as Amberlyst-70. This catalyst is nontoxic, thermally stable, and allows for a simple reaction workup, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer and antidiabetic agent.
Mechanism of Action
The mechanism of action of Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cellular processes in cancer cells by interfering with signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate
- 1-Aryl-3,4,5-substituted pyrazoles
- 3(5)-Aminopyrazoles
Uniqueness
Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate stands out due to its unique sec-butyl group, which can influence its reactivity and biological activity. This structural feature may enhance its selectivity and potency in various applications compared to other pyrazole derivatives .
Properties
IUPAC Name |
methyl 2-butan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7(2)11-8(5-6-10-11)9(12)13-3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRODKQDHKIDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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